Sodium3-sulfonatoisonicotinate
Description
Sodium 3-sulfonatoisonicotinate is a pyridine derivative featuring a sulfonate (-SO₃⁻) group at the 3-position of the isonicotinate ring, paired with a sodium counterion. This ionic functional group confers high water solubility and stability, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines the aromatic pyridine core with a polar sulfonate moiety, enabling unique reactivity and solubility profiles compared to non-ionic analogs .
Properties
Molecular Formula |
C6H3NNa2O5S |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
disodium;3-sulfonatopyridine-4-carboxylate |
InChI |
InChI=1S/C6H5NO5S.2Na/c8-6(9)4-1-2-7-3-5(4)13(10,11)12;;/h1-3H,(H,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI Key |
LWZCLCLFIUEADE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=CC(=C1C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium3-sulfonatoisonicotinate typically involves the sulfonation of isonicotinic acid. The reaction is carried out by treating isonicotinic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of Sodium3-sulfonatoisonicotinate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium3-sulfonatoisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives. These products have significant applications in different chemical processes and industries.
Scientific Research Applications
Sodium3-sulfonatoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Sodium3-sulfonatoisonicotinate is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium3-sulfonatoisonicotinate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Sodium 3-Sulfonatoisonicotinate with Analogous Compounds
| Compound Name | Substituent(s) | Functional Groups | Solubility | Reactivity/Applications |
|---|---|---|---|---|
| Sodium 3-sulfonatoisonicotinate | -SO₃⁻ (3-position) | Ionic sulfonate | High (aqueous) | Catalyst, surfactant, drug delivery |
| Methyl 3-(bromomethyl)isonicotinate | -BrCH₂ (3-position), -COOCH₃ | Bromoalkyl, ester | Low (organic) | Alkylation reactions, intermediates |
| Ethyl 3-nitroisonicotinate | -NO₂ (3-position), -COOCH₂CH₃ | Nitro, ester | Moderate (polar solvents) | Electrophilic substitution, explosives |
| Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate | -OCH₂COOCH₂CH₃ (3-position) | Ether-ester | Low (lipophilic) | Polymer synthesis, prodrugs |
| Ethyl 3-fluoro-2-methylisonicotinate | -F (3-position), -CH₃ (2-position) | Fluoro, methyl, ester | Low (organic) | Medicinal chemistry, fluorinated APIs |
Substituent Effects on Solubility and Polarity
- Sodium 3-Sulfonatoisonicotinate : The ionic sulfonate group enhances hydrophilicity, enabling dissolution in aqueous media. This contrasts sharply with esters (e.g., ethyl or methyl groups in –5), which reduce polarity and favor organic solvents .
- Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate : The ethoxy-oxoethoxy chain increases lipophilicity, limiting water solubility but enhancing compatibility with lipid-based systems .
Reactivity and Functional Group Influence
- Nitro vs. Sulfonato Groups : The nitro group in ethyl 3-nitroisonicotinate () is strongly electron-withdrawing, activating the pyridine ring for electrophilic substitution. In contrast, the sulfonato group provides moderate electron withdrawal while stabilizing the compound via resonance .
- Bromomethyl vs. Sulfonato : Methyl 3-(bromomethyl)isonicotinate () contains a reactive bromine atom, enabling nucleophilic substitution reactions. The sulfonato group, however, is less reactive but serves as a stable leaving group in specific catalytic processes .
Research Findings and Key Takeaways
Solubility Trends : Ionic substituents (e.g., sulfonato) drastically increase water solubility compared to esters or halogens, broadening industrial applicability .
Reactivity Trade-offs : While bromo and nitro groups enhance reactivity for synthetic modifications, sulfonato derivatives prioritize stability and compatibility with green chemistry principles .
Biological Relevance : Fluorinated and methylated analogs () are pivotal in drug discovery, whereas sulfonato derivatives excel in formulation sciences due to their biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
